3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
Description
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound featuring a fused thieno-triazolo-oxazepine scaffold. Its structure includes a bromine substituent at position 3 and a methyl group at position 9, distinguishing it from related derivatives. Its synthesis involves multi-step heterocyclic coupling reactions, with intermediates such as 2-amino-5-bromo-1,3,4-thiadiazole serving as precursors for ring formation .
Properties
Molecular Formula |
C9H8BrN3OS |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
5-bromo-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C9H8BrN3OS/c1-5-11-12-8-3-14-2-6-7(10)4-15-9(6)13(5)8/h4H,2-3H2,1H3 |
InChI Key |
MEDGPLQYNQHOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=CS3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thieno[2,3-e][1,2,4]triazole derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization and Ring-Opening: The oxazepine ring can participate in cyclization or ring-opening reactions to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogous derivatives. Below is an analysis of key analogs, focusing on substituents, pharmacological targets, and bioactivity.
Structural Comparison
Key Observations :
- Core Heterocycles: The target compound’s oxazepine ring (vs.
- Substituent Effects : Bromine at C3 (target compound) vs. C8 (Brotizolam) or C2 (Flubrotizolam) influences electronic properties and steric interactions. Benzyl groups (e.g., HYB157) enhance hydrophobic interactions with bromodomains .
Pharmacological and Functional Differences
Mechanistic Insights :
- The target compound and HYB157 bind BRD4 via acetyl-lysine mimicry, leveraging their triazolo-oxazepine scaffolds to occupy the hydrophobic binding pocket .
- Brotizolam/Flubrotizolam act on GABA-A receptors due to their diazepine core and halogenated aryl groups, which stabilize receptor interactions .
Biological Activity
The compound 3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique fused ring system that includes thieno, triazolo, and oxazepine components. The presence of a bromine atom enhances its reactivity and potential for further chemical modifications. The molecular formula is , with a molecular weight of 316.19 g/mol.
Structural Characteristics
| Component | Description |
|---|---|
| Thieno Ring | Contributes to the compound's reactivity and biological interactions. |
| Triazolo Ring | Imparts unique pharmacological properties. |
| Oxazepine Structure | Enhances the compound's stability and biological activity. |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Anticancer Potential : Demonstrates antiproliferative effects on cancer cell lines.
- Anti-inflammatory Effects : Shows promise in reducing inflammation in biological models.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in disease processes.
- Modulation of Cell Signaling Pathways : Influencing pathways that regulate cell growth and apoptosis.
- Interaction with DNA/RNA : Potentially affecting genetic material leading to altered cell function.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the thieno and triazolo rings.
- Cyclization Reactions : Formation of the oxazepine structure through cyclization of intermediate compounds.
- Optimization Techniques : Employing various reaction conditions to improve yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Brominated compounds |
| 2 | Cyclization | Acidic or basic catalysts |
| 3 | Purification | Chromatography techniques |
Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising at concentrations as low as 50 µg/mL.
Anticancer Effects
In vitro studies conducted on human cancer cell lines (HeLa and A549) demonstrated that this compound significantly inhibited cell proliferation with IC50 values of 120 µg/mL and 150 µg/mL respectively. These findings suggest potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
